molecular formula C9H8O6S B14451656 1-Benzopyrylium, 2-hydroxy-, bisulfate salt CAS No. 77902-86-4

1-Benzopyrylium, 2-hydroxy-, bisulfate salt

Cat. No.: B14451656
CAS No.: 77902-86-4
M. Wt: 244.22 g/mol
InChI Key: QXZPQBBNKOEEPH-UHFFFAOYSA-N
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Description

Sulfuric acid, compd with 2H-1-benzopyran-2-one (1:1) is a chemical compound with the molecular formula C9H8O6S This compound is formed by the combination of sulfuric acid and 2H-1-benzopyran-2-one in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) typically involves the reaction of sulfuric acid with 2H-1-benzopyran-2-one under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where sulfuric acid and 2H-1-benzopyran-2-one are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Sulfuric acid, compd. with 2H-1-benzopyran-2-one (2:1)
  • Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:2)
  • Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:3)

Uniqueness

Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) is unique due to its specific stoichiometric ratio, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its balanced composition allows for specific interactions and applications that are not observed in other ratios.

Properties

CAS No.

77902-86-4

Molecular Formula

C9H8O6S

Molecular Weight

244.22 g/mol

IUPAC Name

chromen-2-one;sulfuric acid

InChI

InChI=1S/C9H6O2.H2O4S/c10-9-6-5-7-3-1-2-4-8(7)11-9;1-5(2,3)4/h1-6H;(H2,1,2,3,4)

InChI Key

QXZPQBBNKOEEPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)O2.OS(=O)(=O)O

Origin of Product

United States

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